molecular formula C9H15NO3 B13968272 Methyl 3-oxo-3-(piperidin-3-yl)propanoate

Methyl 3-oxo-3-(piperidin-3-yl)propanoate

Cat. No.: B13968272
M. Wt: 185.22 g/mol
InChI Key: NRQPTYYGMNXWKH-UHFFFAOYSA-N
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Description

Methyl 3-oxo-3-(piperidin-3-yl)propanoate is an organic compound that belongs to the class of esters It features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-3-(piperidin-3-yl)propanoate typically involves the esterification of 3-oxo-3-(piperidin-3-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-3-(piperidin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-oxo-3-(piperidin-3-yl)propanoic acid.

    Reduction: Methyl 3-hydroxy-3-(piperidin-3-yl)propanoate.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-3-(piperidin-3-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound can be used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-oxo-3-(piperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-(pyridin-2-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-3-yl)propanoate
  • Methyl 3-oxo-3-(pyridin-4-yl)propanoate

Uniqueness

Methyl 3-oxo-3-(piperidin-3-yl)propanoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The piperidine ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 3-oxo-3-piperidin-3-ylpropanoate

InChI

InChI=1S/C9H15NO3/c1-13-9(12)5-8(11)7-3-2-4-10-6-7/h7,10H,2-6H2,1H3

InChI Key

NRQPTYYGMNXWKH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1CCCNC1

Origin of Product

United States

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